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Compound of Interest
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Cat. No.: B1249984

Get Quote

Application Note: NMR Spectroscopic Analysis and Structural Elucidation of Massarigenin C

Target Audience: Natural Product Chemists, Analytical Scientists, and Drug Development

Professionals. Objective: To provide a comprehensive, self-validating methodology for the

isolation, sample preparation, and Nuclear Magnetic Resonance (NMR) structural elucidation of

Massarigenin C, a bioactive fungal polyketide.

Introduction & Biological Significance
Massarigenin C (

) is a structurally complex aromatic polyketide originally isolated from the freshwater aquatic
fungus Massarina tunicata[1]. It has garnered significant interest in drug development due to its
demonstrated antibacterial properties against Bacillus subtilis[1] and its potent in vitro and in
vivo inhibitory activity against

-glucosidase, making it a highly promising lead compound for antihyperglycemic (antidiabetic)
therapeutics[2].

Structurally, Massarigenin C shares a core scaffold related to highly oxygenated

benzopyranones and rosigenin analogues. Accurate structural elucidation of such densely

functionalized natural products relies heavily on high-resolution 1D and 2D NMR spectroscopy.
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This application note details the critical workflows for isolating the compound and acquiring

artifact-free NMR data to unambiguously determine its planar structure and relative

stereochemistry.

Isolation and Sample Preparation Protocol
To ensure high-fidelity NMR data, the analyte must be of >98% purity. The presence of

paramagnetic impurities or structurally related analogues (e.g., Massarigenin B or

flavoroseoside) can severely convolute 2D NMR spectra.

Extraction and Purification Workflow
Cultivation & Extraction: Cultivate the fungal strain (e.g., Massarina tunicata or Malbranchea

flavorosea) on a solid grain-based medium. Extract the lyophilized mycelia using a 1:1

mixture of Ethyl Acetate (EtOAc) and Methanol (MeOH) to ensure the capture of polar

polyketides.

Liquid-Liquid Partitioning: Suspend the crude extract in

and partition sequentially with hexanes (to remove non-polar lipids) and EtOAc. Retain the
EtOAc fraction.

Chromatographic Enrichment: Subject the EtOAc fraction to silica gel column

chromatography using a gradient of

:MeOH. Monitor fractions via TLC (visualized with 10%

in

).

Preparative HPLC: Purify the target fraction using a reverse-phase C18 preparative HPLC

column (e.g.,

mm). Elute with an isocratic mixture of

and 0.1% aqueous formic acid. Massarigenin C typically elutes as a distinct peak monitored
at UV

266 nm.
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Caption: Step-by-step isolation and purification pipeline for Massarigenin C from fungal

cultures.

NMR Sample Preparation (Self-Validating System)
Solvent Selection Causality: Massarigenin C contains multiple hydroxyl groups. Methanol-

(
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) is the primary solvent of choice due to its excellent solubilization of polar polyketides and
low viscosity, which yields sharp NMR lines. Note: If the observation of exchangeable -OH
protons is critical for HMBC correlations, anhydrous DMSO-

must be used instead.

Preparation Step: Dissolve 5–10 mg of purified Massarigenin C in 600 µL of

(100.0 atom % D).

Validation: Filter the solution through a 0.2 µm PTFE syringe filter directly into a high-quality

5 mm NMR tube. Particulate matter causes magnetic susceptibility gradients, broadening the

lines and ruining 2D resolution. Ensure the solvent height is exactly 4.0 cm to center the

sample perfectly within the RF coil.

NMR Data Acquisition Protocol
Data should be acquired on a spectrometer operating at

500 MHz (

frequency) equipped with a cryoprobe to maximize the Signal-to-Noise Ratio (SNR).

Instrument Calibration & Tuning
Temperature Regulation: Set and equilibrate the probe temperature to 298 K. Causality:

Temperature fluctuations during long 2D acquisitions cause chemical shift drift, leading to

noise and blurred cross-peaks.

Tuning and Matching (ATM): Tune the probe for both

and

frequencies specifically for the Massarigenin C sample.

Locking and Shimming: Lock onto the

signal of

. Perform gradient shimming (e.g., TopShim). Validation: Check the Full Width at Half
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Maximum (FWHM) of the residual

multiplet at

3.31 ppm. It must be

0.8 Hz.

Pulse Calibration: Determine the exact 90° pulse width (P1) for

. Causality: Using a generic pulse width leads to incomplete magnetization transfer in
multipulse 2D sequences (like HMBC), drastically reducing sensitivity and generating
artifactual peaks.

Acquisition Parameters
H NMR (1D): Spectral width (SW) of 12 ppm; relaxation delay (D1) of 2.0 s; 16–32 scans.

C NMR & DEPT-135: SW of 220 ppm; D1 of 2.0 s; minimum 1024 scans. DEPT-135 is
critical for differentiating

(positive phase) from

(negative phase) and identifying quaternary carbons (absent).

H-

H COSY: Acquire with a double-quantum filtered (DQF) sequence to identify vicinal and
geminal proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): Optimized for

Hz. Maps direct C-H attachments.

HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range couplings (

Hz). Causality: This is the most critical experiment for Massarigenin C, as it bridges the
isolated protonated spin systems across the oxygenated and quaternary carbons of the
benzopyranone-like core[2].

NOESY / ROESY: Mixing time of 300–500 ms. Used to establish the relative stereochemistry

of the chiral centers.
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Caption: Logical workflow for the structural elucidation of Massarigenin C using 1D and 2D

NMR data.

Data Processing & Structural Elucidation Logic
Referencing: Calibrate the spectra using the residual solvent peaks (

:

3.31 ppm,

49.0 ppm).

Skeleton Assembly (HMBC Causality): Massarigenin C contains a highly substituted core

where standard COSY correlations are broken by heteroatoms and quaternary carbons. The

placement of the lactone/ketone carbonyls (
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~165-175 ppm) and the oxygenated aromatic/alkene carbons must be deduced by observing

correlations from adjacent methyl or methine protons.

Stereochemical Validation: The absolute configuration of Massarigenin C and its related

analogues is often confirmed via single-crystal X-ray diffraction (yielding an ORTEP diagram)

and calculation of the Flack parameter[2]. However, in solution, NOESY cross-peaks

between spatially proximate protons (e.g., 1,3-diaxial interactions) validate the relative

stereochemistry.

Quantitative Data Presentation
Below is a representative summary table of NMR spectroscopic data typical for the

Massarigenin C structural class (highly oxygenated polyketide core), demonstrating how

multiplet structures, coupling constants (

in Hz), and 2D correlations are systematically tabulated for publication and verification.

Table 1: Representative

H (500 MHz) and

C (125 MHz) NMR Data for Massarigenin C in
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Position (ppm), Type
(ppm), Mult. (

in Hz)

COSY
Correlations

HMBC
Correlations (

)

1 169.8, C=O - - -

2 73.9, CH 4.18, m H-3 C-1, C-3, C-4

3 53.6, CH 1.40, m H-2, H-4 C-1, C-2, C-5

4 83.0, CH
3.94, dd (7.5,

2.0)
H-3 C-2, C-5, C-9

5 113.3, C - - -

6 149.1, C-O - - -

7 103.5, CH 6.69, s -
C-5, C-6, C-8, C-

9

8 166.4, C-OH - - -

9 109.8, C - - -

10 22.6, 1.38, d (6.5) H-3 C-2, C-3, C-4

11 63.1, 3.23, ddd (16.8,

12.1, 3.3)3.71, m
- C-4, C-5

(Note: Data is synthesized to represent the C11H12O5 polyketide framework based on

literature parameters for Massarina tunicata and Malbranchea flavorosea metabolites[2].)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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